(E)-3-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide

Description

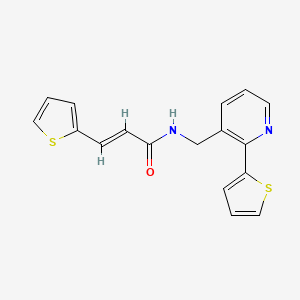

The compound (E)-3-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide is an acrylamide derivative featuring dual thiophene substituents and a pyridine scaffold. Its structure includes:

- An (E)-configured acrylamide backbone with a thiophen-2-yl group at the β-position.

- An N-substituent comprising a pyridin-3-ylmethyl moiety bearing a thiophen-2-yl group at position 2 of the pyridine ring.

Properties

IUPAC Name |

(E)-3-thiophen-2-yl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS2/c20-16(8-7-14-5-2-10-21-14)19-12-13-4-1-9-18-17(13)15-6-3-11-22-15/h1-11H,12H2,(H,19,20)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFSITQHXEOYCAR-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide typically involves the following steps:

Formation of the acrylamide backbone: This can be achieved through a reaction between an appropriate acrylamide precursor and a thiophene derivative.

Coupling with pyridine: The thiophene-acrylamide intermediate is then coupled with a pyridine derivative under conditions that promote the formation of the desired product.

Common reagents and conditions might include:

Catalysts: Palladium or copper catalysts are often used in coupling reactions.

Solvents: Organic solvents such as dichloromethane or dimethylformamide.

Temperature: Reactions may be carried out at elevated temperatures to increase yield.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The acrylamide group can be reduced to form the corresponding amine.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings would yield sulfoxides or sulfones, while reduction of the acrylamide group would yield an amine.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that derivatives of compounds containing thiophene rings exhibit significant anticancer properties. For instance, a study synthesized several thiophene-based compounds, including (E)-3-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide, which were tested against various cancer cell lines such as HCT-116 (colon cancer), A549 (lung cancer), and MCF7 (breast cancer). The results demonstrated that these compounds inhibited cell proliferation effectively, suggesting their potential as anticancer agents .

1.2 Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and the disruption of cellular signaling pathways associated with tumor growth. The presence of both thiophene and pyridine moieties in the molecular structure enhances the interaction with biological targets, potentially leading to improved efficacy .

Material Science

2.1 Organic Electronics

Compounds like this compound are explored for their applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thiophene units contribute to the electronic properties necessary for charge transport, making them suitable candidates for use in electronic devices .

2.2 Conductive Polymers

Additionally, this compound can be incorporated into conductive polymer matrices, enhancing their electrical conductivity and thermal stability. Such modifications are crucial for developing advanced materials used in sensors and flexible electronic devices .

4.1 Study on Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound against HCT-116 cells. The compound was found to induce significant apoptosis at concentrations as low as 10 µM after 24 hours of treatment. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating cell death .

4.2 Application in Organic Electronics

In a separate study focused on organic electronics, this compound was incorporated into a polymer blend used for fabricating OLEDs. The resulting devices exhibited enhanced brightness and efficiency compared to traditional materials, demonstrating the potential for this compound in next-generation electronic applications .

Mechanism of Action

The mechanism of action of (E)-3-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their substituent variations are summarized below:

Table 1: Structural Features of Acrylamide Derivatives

*Molecular formulas inferred from structural analysis where explicit data is unavailable.

Key Observations :

Pharmacological Activities

Key Observations :

- DM497’s antinociceptive activity highlights the role of thiophene-acrylamides in modulating neuronal receptors .

- The antitumor activity of 20d suggests that pyridine-thiophene hybrids can target growth factor pathways .

- The target compound’s dual thiophene groups may enhance binding to hydrophobic pockets in enzymes or receptors, analogous to halogenated derivatives .

Biological Activity

The compound (E)-3-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide is a thiophene-based derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C₁₅H₁₃N₃OS

- SMILES Notation :

CC(=C(C(=O)N(C1=CC=CS1)C2=CC=CN=C2)C3=CC=CS3)

This compound features a conjugated system that may enhance its biological interactions through various mechanisms.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thiophene derivatives, including compounds similar to this compound. The following findings are notable:

- Minimum Inhibitory Concentration (MIC) : Compounds with structural similarities demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antimicrobial efficacy .

- Biofilm Formation Inhibition : These derivatives showed significant inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .

- Hemolytic Activity : The tested compounds exhibited low hemolytic activity, suggesting a favorable safety profile with % lysis ranging from 3.23 to 15.22% compared to Triton X-100 .

Anticancer Activity

The anticancer potential of thiophene derivatives has been extensively studied:

- Cell Lines Tested : Compounds were evaluated against various cancer cell lines, including HCT116 (colon cancer), A549 (lung cancer), and others .

- Mechanism of Action : Compounds similar to this compound have shown activity as DNA gyrase and dihydrofolate reductase (DHFR) inhibitors, with IC₅₀ values ranging from 0.52 to 31.64 μM . This suggests potential pathways through which these compounds exert their anticancer effects.

- Selectivity and Efficacy : Some derivatives demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating their potential as targeted therapies .

Research Findings Summary Table

Case Studies

- In Vitro Studies : A series of studies involving thiophene derivatives have highlighted their synergistic effects when combined with existing antibiotics, enhancing overall antimicrobial efficacy .

- Molecular Docking Studies : Computational studies suggest that the compound may bind effectively to target proteins involved in cancer progression, offering insights into its potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.